7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
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Overview
Description
7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine is a complex organic compound that features a benzodioxine core substituted with nitro and bis(5-methylfuran-2-yl)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine typically involves multiple steps, starting with the preparation of the bis(5-methylfuran-2-yl)methyl intermediate. This intermediate can be synthesized from 5-methylfurfuryl alcohol through a catalyst-free method involving H₂O and air, yielding bis(5-methylfuran-2-yl)methane . The subsequent steps involve nitration and cyclization reactions to form the final benzodioxine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for nitro group reduction.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The furan rings may also participate in electron transfer reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Bis(5-methylfuran-2-yl)methane: A precursor in the synthesis of the target compound.
5-Methylfurfuryl alcohol: Another related compound used in the synthesis.
2,5-Bis(alkoxymethyl)furan: Similar in structure but with different functional groups.
Uniqueness
7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine is unique due to its combination of a benzodioxine core with nitro and bis(5-methylfuran-2-yl)methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-[bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-11-3-5-15(25-11)19(16-6-4-12(2)26-16)13-9-17-18(24-8-7-23-17)10-14(13)20(21)22/h3-6,9-10,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSWYPJVJLCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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